Angelol M is primarily sourced from the roots of Angelica sinensis, which belongs to the Apiaceae family. This plant has been traditionally used for its medicinal properties, particularly in the treatment of women's health issues. The classification of Angelol M falls within the broader category of coumarins, which are known for their diverse pharmacological effects .
The synthesis of Angelol M can be achieved through bioassay-guided fractionation of Angelica sinensis. This process typically involves the following steps:
The molecular structure of Angelol M features a coumarin backbone characterized by a benzene ring fused to a lactone ring. Key structural features include:
Angelol M participates in several chemical reactions due to its functional groups:
The mechanism of action of Angelol M involves modulation of specific molecular pathways that influence cellular behavior:
Angelol M exhibits several notable physical and chemical properties:
Angelol M has a broad range of applications across various scientific disciplines:
Angelol M modulates key oncogenic signaling cascades through multi-target inhibition. In the PI3K/AKT pathway—frequently hyperactivated in cancers due to PTEN loss or mutation—Angelol M suppresses AKT phosphorylation at Ser473, thereby inactivating downstream effectors like mTOR and GSK-3β [1]. This inhibition destabilizes MYC oncoproteins, reducing their nuclear translocation and transcriptional activity. Computational analyses reveal that Angelol M binds the pleckstrin homology (PH) domain of AKT, sterically hindering membrane recruitment [4].
Concurrently, Angelol M enhances PTEN stability by blocking its ubiquitin-mediated degradation. This dual action amplifies PTEN’s phosphatase activity, which dephosphorylates PIP3 and reverses PI3K-driven tumorigenesis. In lung adenocarcinoma models, this crosstalk reduced MYC-dependent proliferation by 62% and synergized with EGFR inhibitors [1] [4].
Table 1: Angelol M Modulation of Oncogenic Pathways
Pathway | Target | Effect of Angelol M | Functional Outcome |
---|---|---|---|
PI3K/AKT/mTOR | AKT phosphorylation | ↓ p-AKT (Ser473) | Cell cycle arrest, apoptosis |
MYC signaling | MYC stability | ↓ Nuclear MYC, proteasomal degradation | Reduced proliferation, metabolism |
PTEN regulation | Ubiquitin ligases | ↑ PTEN half-life, ↓ ubiquitination | Tumor suppression, PIP3 depletion |
RAS/RAF cascade | BRAF dimerization | ↓ ERK phosphorylation | Inhibited metastasis |
Angelol M restrains chronic inflammation by targeting cytokine networks and immune cell dynamics. It suppresses NF-κB nuclear translocation by inhibiting IκBα degradation, reducing TNF-α, IL-6, and IL-1β secretion by >40% in tumor-associated macrophages (TAMs) [2]. This cytokine blockade disrupts the "inflammation-cancer feedback loop," where IL-6 trans-signaling typically activates STAT3 to promote tumor survival [1].
In breast cancer models, Angelol M repolarized M2-type TAMs toward the M1 phenotype, increasing MHC-II and CD86 expression while decreasing ARG1 and CD206. This shift enhanced CD8+ T-cell infiltration by 3.5-fold and reduced TGF-β-mediated fibrosis [2] [6]. The compound also inhibits NLRP3 inflammasome assembly by blocking ASC speck formation, mitigating pyroptosis-driven inflammation [5].
Table 2: Angelol M Effects on Inflammatory Mediators
Component | Effect of Angelol M | Pathophysiological Impact |
---|---|---|
NF-κB signaling | ↓ IκBα degradation, ↓ nuclear p65 | Reduced TNF-α, IL-6, COX-2 expression |
Macrophage polarity | M2→M1 repolarization, ↓ PD-L1 expression | Enhanced T-cell cytotoxicity |
NLRP3 inflammasome | ↓ ASC oligomerization, ↓ caspase-1 cleavage | Suppressed IL-1β maturation, pyroptosis |
Chemokine networks | ↓ CXCL8/CXCR2 axis activation | Inhibited neutrophil extracellular traps |
Angelol M exerts epigenetic control by modulating histone modifiers and DNA methylation machinery. It upregulates TET2 dioxygenase activity, promoting 5-hydroxymethylcytosine (5hmC) formation at tumor suppressor genes (CDKN2A, PTEN). This reverses hypermethylation-induced silencing in mesothelioma cells, restoring CDKN2A expression [3] [5].
Additionally, Angelol M inhibits HDAC class I enzymes (HDAC1/3), increasing histone H3K27 acetylation at promoters of differentiation genes. In T-cell malignancies, this enhanced FOXP3 acetylation expanded regulatory T-cell populations [9]. The compound also disrupts polycomb repressive complex 2 (PRC2) by downregulating EZH2, reducing H3K27me3 marks at developmental genes like SOX2 and OCT4, which impedes cancer stemness [4] [8].
Table 3: Epigenetic Targets of Angelol M
Epigenetic Mechanism | Target Protein | Effect of Angelol M | Genomic Impact |
---|---|---|---|
DNA demethylation | TET2 | ↑ 5hmC at CpG islands | Reactivation of CDKN2A, MLH1 |
Histone acetylation | HDAC1/3 | ↑ H3K27ac, ↓ H3K27me3 | Enhanced FOXP3, CDKN1A expression |
Polycomb silencing | EZH2 | ↓ H3K27me3 at stemness loci | Suppressed SOX2, NANOG |
Chromatin accessibility | BRG1 (SWI/SNF) | ↑ ATPase-dependent remodeling | Unmasked differentiation promoters |
Angelol M constrains cancer stemness by targeting Wnt/β-catenin and Notch pathways. It promotes β-catenin phosphorylation at Ser33/37 via GSK-3β activation, triggering its proteasomal degradation. This reduced nuclear β-catenin by 75% in colorectal cancer stem cells (CSCs), downregulating LGR5 and ASCL2 [1]. In parallel, Angelol M inhibits Notch intracellular domain (NICD) cleavage by suppressing γ-secretase activity, diminishing HES1-mediated self-renewal [8].
The compound also impedes epithelial-mesenchymal transition (EMT) by upregulating miR-200c, which targets ZEB1. This stabilizes E-cadherin junctions and reduces N-cadherin-driven motility in breast CSCs. Consequently, Angelol M shifted cells toward luminal differentiation, sensitizing them to paclitaxel [8]. In hematopoietic stem cells, it enhanced PU.1-driven myeloid commitment by demethylating the SPI1 promoter [3].
Table 4: Angelol M Modulation of Stemness Pathways
Pathway | Target | Effect of Angelol M | Biological Consequence |
---|---|---|---|
Wnt/β-catenin | GSK-3β, β-catenin | ↑ β-catenin degradation | ↓ CSC self-renewal, ↑ differentiation |
Notch signaling | γ-secretase, NICD | ↓ Notch cleavage, ↓ HES1 transcription | Impaired stemness maintenance |
EMT regulation | ZEB1/miR-200c axis | ↑ E-cadherin, ↓ N-cadherin | Reduced metastasis, ↑ chemosensitivity |
Myeloid commitment | SPI1 promoter | ↓ DNA methylation, ↑ PU.1 expression | Enhanced hematopoietic maturation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: